tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(cyanomethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-8-11(16)4-5-13(12)18/h4-5,8-9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVUMQIOUNYINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate typically involves multiple steps:
Bromination: The indole core is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Cyanomethylation: The brominated indole undergoes cyanomethylation using a cyanomethylating agent such as cyanomethyl bromide in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced analytical techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxindoles.
Reduction Reactions: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and thiourea in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted indoles with various functional groups.
Oxidation: Formation of oxindoles.
Reduction: Formation of aminomethyl indoles.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Properties :
- Research indicates that compounds with indole structures can induce apoptosis in cancer cells. The specific mechanisms may involve inhibition of kinases that are crucial for cell proliferation and survival .
- A study highlighted the potential of similar indole derivatives to disrupt cellular processes in cancerous tissues, suggesting that tert-butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate could be a candidate for further anticancer drug development .
- Antimicrobial Activity :
- Neuroprotective Effects :
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, leading to the formation of diverse indole derivatives.
- Reduction Reactions : The cyanomethyl group can be converted into amines or alcohols through reduction processes.
- Oxidation Reactions : The indole core can be oxidized to generate different derivatives with potential biological activities .
Study on Anticancer Activity
A recent study investigated the effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Research on Antimicrobial Effects
Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and cyanomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The indole core can interact with various receptors and enzymes, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate with analogous indole derivatives, focusing on substituent variations, reactivity, and applications.
Substituent Variations at the 3-Position
The 3-position of the indole ring is critical for modulating chemical and biological properties. Key comparisons include:
Key Observations:
- Cyanomethyl Group (Target Compound): Enhances electrophilicity for nucleophilic substitutions and serves as a precursor for cyano-based transformations.
- Nitrovinyl Group (9b): Acts as an electron-deficient alkene for cycloadditions or reductions to amines .
- Boronate Ester: Facilitates cross-coupling reactions (e.g., Suzuki), enabling rapid diversification of the indole core .
Bromine Substitution Patterns
Variations in bromine position significantly alter reactivity and downstream applications:
Key Observations:
- 5-Bromo Derivatives: Preferred for palladium-catalyzed couplings (e.g., Buchwald-Hartwig) due to steric and electronic advantages .
- 6-Bromo Isomers: May exhibit reduced reactivity in certain transformations due to steric hindrance near the indole NH .
Functional Group Transformations
Comparative synthetic routes and functionalizations highlight the versatility of these compounds:
Key Observations:
- The cyanomethyl group in the target compound offers a direct pathway to carboxylic acids, whereas nitrovinyl or hydroxymethyl groups require additional steps for conversion .
Biological Activity
tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The compound features an indole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanisms of action for this compound may involve:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit specific kinases, which play crucial roles in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that some indole derivatives can induce programmed cell death in cancer cells, making them potential candidates for anticancer therapy.
Anticancer Activity
A study highlighted the potential of indole derivatives in targeting cancer cells. Although specific data on this compound is limited, its structural similarity to known anticancer agents suggests it may exhibit similar properties.
| Compound | Target | Effect | Reference |
|---|---|---|---|
| Indole Derivative A | FLT3 Kinase | Inhibition of phosphorylation | |
| Indole Derivative B | Cancer Cell Lines | Induction of apoptosis | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Indoles are also recognized for their antimicrobial properties. While specific studies on this compound are sparse, related compounds have demonstrated efficacy against various bacterial strains.
Case Studies
A review of related indole derivatives provides insights into the potential applications of this compound:
- Study on Anticancer Properties : A series of indole derivatives were synthesized and tested against acute myeloid leukemia (AML) cell lines. One compound showed complete tumor regression in vivo at a dosage of 60 mg/kg/d without significant toxicity .
- Antimicrobial Screening : Various indole-based compounds were screened for their ability to inhibit bacterial growth. Some exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic role .
Q & A
Basic Questions
Q. What are the standard synthetic routes for tert-butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. For example, bromination at the 5-position of indole derivatives can be achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions . Cyanomethylation at the 3-position often employs nucleophilic substitution or radical-based strategies. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base like DMAP (4-dimethylaminopyridine) to protect the indole NH group . Intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and HRMS to confirm regioselectivity and purity .
Q. How is the Boc protecting group introduced and removed during the synthesis of this compound?
- Methodological Answer : The Boc group is introduced under mild basic conditions (e.g., DMAP in THF or DCM) to protect the indole NH, preventing undesired side reactions during subsequent steps . Deprotection is typically performed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to regenerate the free NH group. Monitoring deprotection efficiency via TLC or LC-MS is critical to avoid over-acidification, which could degrade sensitive functional groups like the cyanomethyl moiety .
Advanced Research Questions
Q. What analytical methods are recommended to resolve contradictions in reported spectral data for intermediates?
- Methodological Answer : Discrepancies in spectral data (e.g., NMR chemical shifts) can arise from solvent effects, tautomerism, or impurities. Advanced techniques include:
- 2D NMR (COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals, particularly for regioisomers .
- Variable-temperature NMR to identify dynamic processes (e.g., rotamers) that may obscure peak splitting .
- High-resolution mass spectrometry (HRMS) with isotopic pattern analysis to confirm molecular formulas and detect trace impurities .
Q. How can researchers optimize the cyanomethylation step to minimize side reactions?
- Methodological Answer : Cyanomethylation often competes with over-alkylation or nitrile hydrolysis. Optimization strategies include:
- Controlled stoichiometry (e.g., limiting cyanomethyl bromide to 1.1 equivalents) .
- Low-temperature reactions (0–5°C) to suppress unwanted nucleophilic attacks.
- In situ quenching of excess reagents (e.g., using aqueous NaHCO₃) to prevent degradation .
- Monitoring reaction progress via HPLC or GC-MS to identify byproducts early .
Q. What strategies mitigate challenges in isolating pure this compound due to its solubility properties?
- Methodological Answer : The compound’s limited solubility in polar solvents complicates crystallization. Solutions include:
- Gradient recrystallization using mixed solvents (e.g., hexane/ethyl acetate) to enhance crystal formation .
- Flash chromatography with silica gel modified with basic additives (e.g., triethylamine) to reduce tailing caused by polar impurities .
- Lyophilization for solvent-free isolation if the compound is stable under vacuum .
Q. How can researchers assess the compound’s potential bioactivity given limited toxicity data?
- Methodological Answer : Given the lack of comprehensive toxicity profiles (as noted in safety data sheets ), preliminary assessments should prioritize:
- In silico toxicity prediction using tools like ProTox-II or ADMETlab to flag potential risks (e.g., mutagenicity).
- In vitro cytotoxicity assays (e.g., MTT or resazurin assays) against human cell lines to establish IC₅₀ values .
- Metabolic stability studies in liver microsomes to evaluate degradation pathways and reactive metabolite formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
